molecular formula C16H17ClN2O3S B12278618 4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine

4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine

Cat. No.: B12278618
M. Wt: 352.8 g/mol
InChI Key: GWVUWSNYFSZABA-UHFFFAOYSA-N
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Description

4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring with an azetidine moiety, linked through an ether bond to a chlorophenyl group. The presence of the methanesulfonyl group further adds to its chemical diversity, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 3-chlorophenylmethanesulfonyl chloride with azetidine under basic conditions to form the sulfonylated azetidine intermediate. This intermediate is then reacted with 2-methylpyridine in the presence of a suitable base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of the corresponding amine.

Scientific Research Applications

4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methanesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-ethylpyridine
  • 4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-propylpyridine

Uniqueness

Compared to similar compounds, 4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine stands out due to its specific substitution pattern on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position of the pyridine ring can enhance the compound’s stability and alter its interaction with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

4-[1-[(3-chlorophenyl)methylsulfonyl]azetidin-3-yl]oxy-2-methylpyridine

InChI

InChI=1S/C16H17ClN2O3S/c1-12-7-15(5-6-18-12)22-16-9-19(10-16)23(20,21)11-13-3-2-4-14(17)8-13/h2-8,16H,9-11H2,1H3

InChI Key

GWVUWSNYFSZABA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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